molecular formula C9H7N3O4S B12935286 1-(Benzenesulfonyl)-4-nitro-1H-imidazole CAS No. 74532-32-4

1-(Benzenesulfonyl)-4-nitro-1H-imidazole

Cat. No.: B12935286
CAS No.: 74532-32-4
M. Wt: 253.24 g/mol
InChI Key: BECYHQLKGKPVHW-UHFFFAOYSA-N
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Description

4-Nitro-1-(phenylsulfonyl)-1H-imidazole is a chemical compound characterized by the presence of a nitro group, a phenylsulfonyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-(phenylsulfonyl)-1H-imidazole typically involves the nitration of 1-(phenylsulfonyl)-1H-imidazole. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the imidazole ring .

Industrial Production Methods

In an industrial setting, the production of 4-Nitro-1-(phenylsulfonyl)-1H-imidazole may involve large-scale nitration reactors with precise control over temperature and reaction time to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-(phenylsulfonyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 4-amino-1-(phenylsulfonyl)-1H-imidazole.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

4-Nitro-1-(phenylsulfonyl)-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-1-(phenylsulfonyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfonyl group may enhance the compound’s binding affinity to certain enzymes or receptors, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-1-(phenylsulfonyl)-1H-indole
  • 4-Nitro-1-(phenylsulfonyl)-1H-pyrazole
  • 4-Nitro-1-(phenylsulfonyl)-1H-triazole

Uniqueness

4-Nitro-1-(phenylsulfonyl)-1H-imidazole is unique due to its specific combination of functional groups and the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

74532-32-4

Molecular Formula

C9H7N3O4S

Molecular Weight

253.24 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-nitroimidazole

InChI

InChI=1S/C9H7N3O4S/c13-12(14)9-6-11(7-10-9)17(15,16)8-4-2-1-3-5-8/h1-7H

InChI Key

BECYHQLKGKPVHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)[N+](=O)[O-]

Origin of Product

United States

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